molecular formula C10H14ClN B3048588 N-benzyl-2-chloro-N-methylethanamine CAS No. 17542-47-1

N-benzyl-2-chloro-N-methylethanamine

Cat. No. B3048588
CAS RN: 17542-47-1
M. Wt: 183.68 g/mol
InChI Key: JNTMWPCEVGHVML-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methylethanamine, also known as benzyl-(2-chloroethyl)-methyl-azanium chloride, is a chemical compound with the molecular formula C10H15Cl2N . It has an average mass of 220.139 Da and a monoisotopic mass of 219.058151 Da .


Molecular Structure Analysis

The molecular structure of N-benzyl-2-chloro-N-methylethanamine consists of a benzyl group (a benzene ring attached to a CH2 group), a 2-chloroethyl group (a two-carbon chain with a chlorine atom attached to the second carbon), and a methylamine group (a nitrogen atom attached to a methyl group) .


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-methylethanamine has a molecular formula of C10H15Cl2N. It has an average mass of 220.139 Da and a monoisotopic mass of 219.058151 Da .

Scientific Research Applications

Analytical Detection

N-benzyl-2-chloro-N-methylethanamine derivatives, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), have been analyzed in cases of severe intoxication, highlighting their relevance in toxicological studies. A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method has been developed for the detection and quantification of these compounds in biological samples, such as serum and urine, indicating the compound's significance in forensic and clinical toxicology (Poklis et al., 2014).

Neuroleptic Activity

Research on derivatives of N-benzyl-2-chloro-N-methylethanamine, such as benzamides of N,N-disubstituted ethylenediamines, has shown potential neuroleptic (antipsychotic) activity. These compounds have been evaluated for their effects on inhibiting apomorphine-induced stereotypic behavior in rats, suggesting their utility in the development of new treatments for psychosis (Iwanami et al., 1981).

Radiopharmaceutical Development

The synthesis of N-(11C) methyl derivatives, such as N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195), has been explored for the positron emission tomography of peripheral benzodiazepine receptors. This indicates the compound's application in imaging and studying the brain, heart, and kidney at the molecular level (Camsonne et al., 1984).

Monoamine Oxidase Inhibition

Studies have identified structurally unique monoamine oxidase inhibitors based on N-benzyl-N-methyl-2-propynylamine hydrochloride derivatives, underscoring their potential in treating depression or Parkinson's disease by modulating neurotransmitter levels in the brain (Taylor et al., 1960).

properties

IUPAC Name

N-benzyl-2-chloro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMWPCEVGHVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274943
Record name N-benzyl-2-chloro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-methylethanamine

CAS RN

17542-47-1
Record name NSC44856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2-chloro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

33 g of N-benzyl-N-methyl-2-aminoethanol were dissolved in 300 ml of dichloromethane. 48 g of thionyl chloride and 2 drops of dimethylformamide were added to the solution at 0° C. The reaction mixture was then heated under reflux for 6 hours. The reaction mixture was worked up by evaporating it to dryness and taking up the residue three times in 300 ml portions of toluene and again evaporating to dryness. The remaining residue was dissolved in dichloromethane and the N-benzyl-N-(2-chloroethyl)-N-methylamine hydrochloride was crystallized by addition of diethyl ether to the solution. The crystals (m.p. 142° C.-145° C.) were filtered out and dissolved in ice water. The solution was adjusted to alkaline pH 9 by addition of aqueous sodium hydroxide solution and then extracted with toluene. The organic phase was separated, dried over sodium sulfate, filtered and concentrated under reduced pressure. 29 g of N-benzyl-N-(2- chloroethyl)-N-methylamine were obtained as a residue.
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33 g
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300 mL
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48 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (2 ml) was added dropwise to a stirred, ice cooled solution of 2-[N-benzyl-N-methylamino]ethanol (4 g) obtained in preparation 8, in dry benzene (10 ml). The resulting mixture was stirred at 0° C. for 2 h and then diluted with ethyl acetate (40 ml), washed with saturated aqueous sodium bicarbonate solution (2×25 ml), water (50 ml), brine (50 ml) and dried. The ethyl acetate layer was evaporated and the residue was chromatographed on silica gel with 20% ethyl acetate in petroleum ether as eluent to give 2.6 g of the title compound.
Quantity
2 mL
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4 g
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10 mL
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40 mL
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solvent
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Synthesis routes and methods III

Procedure details

N-(2-hydroxyethyl)-N-benzyl-methylamine is a known compound and is described in literature (J. Am. Chem. Soc. 76, 4920-23, 1954). The reaction of this compound with thionyl chloride gives N-(2-chloroethyl)-N-benzyl-methylamine in a good yield. This compound can also be prepared by reacting N-benzyl-methylamine with 1-bromo-2-chloroethane, the yields, however, are poor and the dimeric 1,2-bis(N-benzylmethylamino)ethane, which is formed as a by-product, must be separated by chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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